REACTION_CXSMILES
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S(=O)(=O)(O)O.O.[CH2:7]([O:11][C:12]1[CH:19]=[CH:18]C(C#N)=[C:14]([F:20])[CH:13]=1)[CH2:8][CH2:9][CH3:10].[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH2:7]([O:11][C:12]1[CH:19]=[CH:18][C:22]([C:21]([OH:24])=[O:23])=[C:14]([F:20])[CH:13]=1)[CH2:8][CH2:9][CH3:10]
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Name
|
|
Quantity
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190 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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19 g
|
Type
|
reactant
|
Smiles
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C(CCC)OC1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
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380 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 48 h
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Duration
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48 h
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Type
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TEMPERATURE
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Details
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cooled in a refrigerator for 24 h
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Duration
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24 h
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Type
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FILTRATION
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Details
|
the product was filtered off
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (CaCl2) in vacuo
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Type
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CUSTOM
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Details
|
to give pale-yellow crystals
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Name
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|
Type
|
|
Smiles
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C(CCC)OC1=CC(=C(C(=O)O)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |